molecular formula C21H19N3O3S B11697000 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide

Cat. No.: B11697000
M. Wt: 393.5 g/mol
InChI Key: MHUHKJPCRQKYPL-UHFFFAOYSA-N
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Description

6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid thiazol-2-ylamide is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoisoquinoline core, a hexanoic acid chain, and a thiazol-2-ylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid thiazol-2-ylamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to introduce the hexanoic acid and thiazol-2-ylamide moieties . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated synthesis equipment, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid thiazol-2-ylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid thiazol-2-ylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid thiazol-2-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid thiazol-2-ylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,3-thiazol-2-yl)hexanamide

InChI

InChI=1S/C21H19N3O3S/c25-17(23-21-22-11-13-28-21)10-2-1-3-12-24-19(26)15-8-4-6-14-7-5-9-16(18(14)15)20(24)27/h4-9,11,13H,1-3,10,12H2,(H,22,23,25)

InChI Key

MHUHKJPCRQKYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NC4=NC=CS4

Origin of Product

United States

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